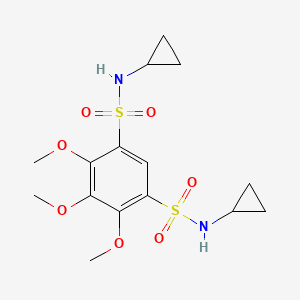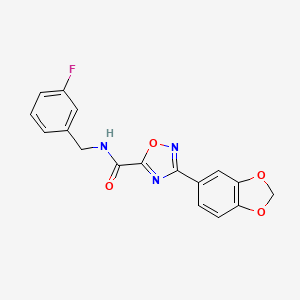![molecular formula C25H18F3NO5 B11491578 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11491578.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic substitution reactions using trifluoromethylating agents.
Construction of the Indolone Core: This step involves the cyclization of an appropriate precursor, often through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
What sets 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H18F3NO5 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one |
InChI |
InChI=1S/C25H18F3NO5/c26-25(27,28)17-5-3-4-15(10-17)13-29-19-7-2-1-6-18(19)24(32,23(29)31)12-20(30)16-8-9-21-22(11-16)34-14-33-21/h1-11,32H,12-14H2 |
InChI Key |
FIAQSDXSIRBSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491495.png)
![Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11491500.png)
![1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B11491506.png)


![Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11491533.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B11491534.png)

![N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B11491548.png)
![2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11491571.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11491588.png)
![3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B11491596.png)

![5-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11491614.png)
